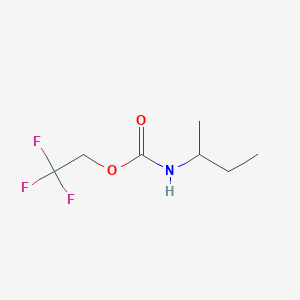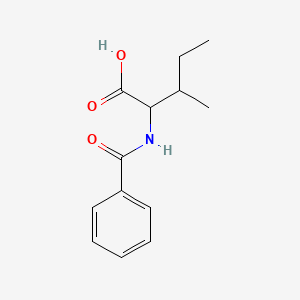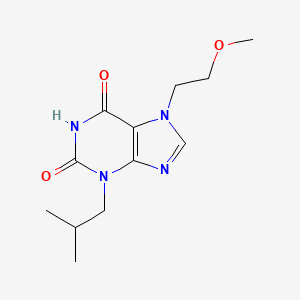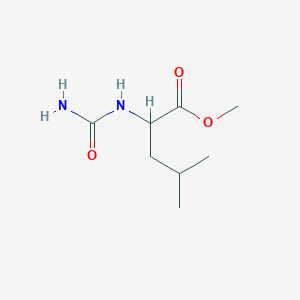
2,2,2-trifluoroethyl N-(butan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoroethyl N-(butan-2-yl)carbamate, also known as 2,2,2-TFC, is an organic compound that is widely used in the synthesis of various compounds. It is a colorless, volatile liquid with a sweet smell. It is used in a variety of applications, including pharmaceuticals, agrochemicals, and materials science. In addition, it is used in the synthesis of various drugs, including antibiotics, antifungals, and antivirals.
Aplicaciones Científicas De Investigación
Organic Synthesis
2,2,2-Trifluoroethyl N-(butan-2-yl)carbamate: is utilized in organic synthesis, particularly in the preparation of enantiomerically pure compounds . Its unique trifluoroethyl group can influence the steric and electronic properties of molecules, making it valuable for constructing complex organic products with specific 3D orientations.
Medicinal Chemistry
In medicinal chemistry, this compound finds application in the design of new pharmaceuticals . The trifluoroethyl group is known to enhance the lipophilicity and metabolic stability of drug molecules, which can improve their pharmacokinetic properties.
Agriculture
As an agrochemical, 2,2,2-trifluoroethyl N-(butan-2-yl)carbamate may serve as a precursor for the synthesis of fungicides . Its ability to inhibit certain enzymes can be harnessed to protect crops from fungal diseases, thereby increasing agricultural yield.
Material Science
In material science, this compound can be used to modify surface properties of materials . The introduction of fluorinated groups can result in materials with altered hydrophobicity, which is crucial for applications like coatings and specialty polymers.
Environmental Science
The environmental applications of 2,2,2-trifluoroethyl N-(butan-2-yl)carbamate include its use as a tracer or probe to study environmental processes . The compound’s fluorine atoms can be detected with high sensitivity, making it useful for tracking the fate of organic molecules in the environment.
Biochemistry
In biochemistry research, the compound’s role is significant in studying enzyme-catalyzed reactions . It can act as a substrate or inhibitor in enzymatic assays, helping to elucidate the mechanisms of action for various enzymes.
Physics
While not a traditional application in physics, the compound’s physical properties, such as boiling point and density, can be of interest in the study of fluid dynamics or in the development of materials with specific thermal properties .
Chemical Properties Research
The research into the chemical properties of 2,2,2-trifluoroethyl N-(butan-2-yl)carbamate involves exploring its reactivity, stability, and interactions with other chemical species. This is fundamental for its safe handling and storage, as well as for predicting its behavior in various chemical processes .
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-butan-2-ylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO2/c1-3-5(2)11-6(12)13-4-7(8,9)10/h5H,3-4H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZXUOWSNIENSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901239326 |
Source


|
| Record name | 2,2,2-Trifluoroethyl N-(1-methylpropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901239326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(butan-2-yl)carbamate | |
CAS RN |
1221725-57-0 |
Source


|
| Record name | 2,2,2-Trifluoroethyl N-(1-methylpropyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221725-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoroethyl N-(1-methylpropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901239326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline](/img/structure/B6144131.png)


![6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine](/img/structure/B6144143.png)

![4-[ethyl(methyl)amino]benzoic acid](/img/structure/B6144153.png)
![3-(2-bromoethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6144174.png)



![3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B6144202.png)

![N-[4-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B6144225.png)
![[3-(methanesulfonylmethyl)phenyl]methanamine](/img/structure/B6144232.png)